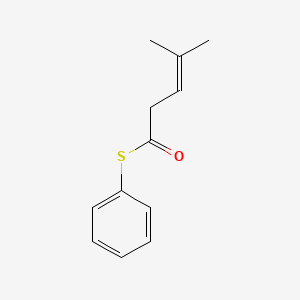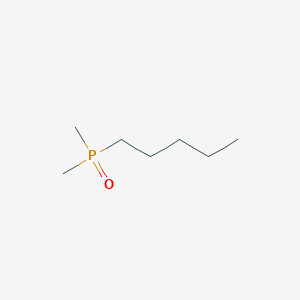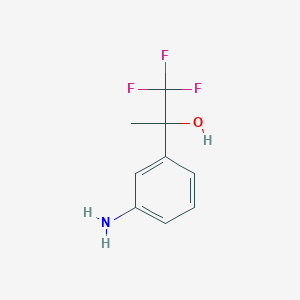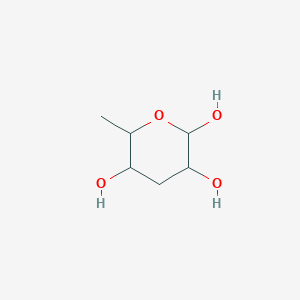
beta-Tyvelose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tyvelose: is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexopyranose. It is a monosaccharide that is part of the hexose family, characterized by its six-carbon structure. This compound is notable for its presence in the glycan antigens of certain parasites, such as Trichinella spiralis, where it forms unique epitopes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Tyvelose typically involves the conversion of cytidine diphosphate D-glucose (CDP-D-glucose) to CDP-tyvelose. This process is catalyzed by the enzyme CDP-D-glucose oxidoreductase, which requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The reaction sequence includes the formation of intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the biosynthesis in bacterial systems, particularly in Salmonella species, has been studied extensively. The conversion of CDP-D-glucose to CDP-tyvelose in these bacteria involves a series of enzymatic steps that are well-characterized .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Tyvelose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted analogs .
Aplicaciones Científicas De Investigación
Beta-Tyvelose has several scientific research applications:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: Plays a role in the study of glycan structures and their functions in biological systems.
Industry: Utilized in the production of specialized glycan structures for research and development purposes.
Mecanismo De Acción
The mechanism of action of beta-Tyvelose involves its incorporation into glycan structures, where it forms unique epitopes that can be recognized by specific antibodies. This property is particularly significant in the immune response to parasitic infections, where this compound-containing glycans can act as immunodominant antigens . The molecular targets and pathways involved include the glycosylation pathways in which this compound is added to glycan chains .
Comparación Con Compuestos Similares
- CDP-D-paratose
- CDP-D-abequose
- CDP-D-ascarylose
Comparison: Beta-Tyvelose is unique among these compounds due to its specific structure and the presence of a 3,6-dideoxy configuration. This structural uniqueness allows it to form distinct epitopes that are not found in other similar compounds . Additionally, the enzymatic pathways for its synthesis and incorporation into glycans are distinct, further highlighting its uniqueness .
Propiedades
Número CAS |
147129-67-7 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3 |
Clave InChI |
KYPWIZMAJMNPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
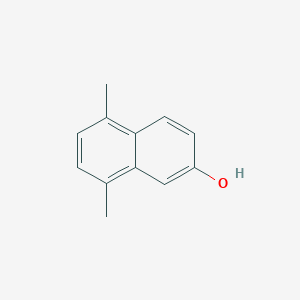

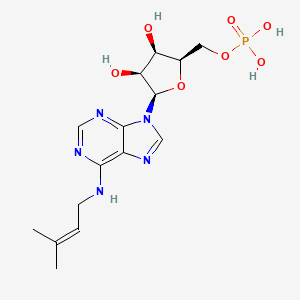

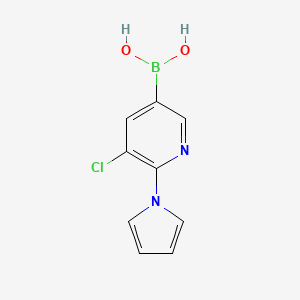

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
